molecular formula C8H16NNaO4S B13641711 Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate

Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate

Cat. No.: B13641711
M. Wt: 245.27 g/mol
InChI Key: XJTRSASNHYJZFE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to a propane-1-sulfinate moiety. This compound is often used in organic synthesis due to its unique structural properties and reactivity.

Properties

Molecular Formula

C8H16NNaO4S

Molecular Weight

245.27 g/mol

IUPAC Name

sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfinate

InChI

InChI=1S/C8H17NO4S.Na/c1-8(2,3)13-7(10)9-5-4-6-14(11)12;/h4-6H2,1-3H3,(H,9,10)(H,11,12);/q;+1/p-1

InChI Key

XJTRSASNHYJZFE-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NCCCS(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting Boc-protected amine is then reacted with propane-1-sulfinate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Sulfides

    Substitution: Free amines

Scientific Research Applications

Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate involves the reactivity of the sulfinate and Boc-protected amino groups. The Boc group provides protection to the amino group, preventing unwanted reactions during synthesis. Upon removal of the Boc group, the free amine can participate in various chemical reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate is unique due to its specific structural arrangement, which combines a Boc-protected amino group with a propane-1-sulfinate moiety. This combination provides distinct reactivity and functionalization options compared to other similar compounds .

Biological Activity

Sodium 3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate is a sulfinic acid derivative known for its potential biological activities, particularly in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which enhances its stability and reactivity. The presence of the sulfinic acid group is significant as it plays a crucial role in the compound's interaction with biological macromolecules.

Chemical Structure and Properties

The molecular formula of sodium 3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate is C₈H₁₈NNaO₄S, with a molecular weight of approximately 245.27 g/mol. The structural characteristics include:

  • Sulfinic Acid Group : Contributes to biological activity through interactions with proteins.
  • Tert-Butoxycarbonyl Group : Provides protection for the amino group, facilitating synthetic applications.

Research indicates that compounds containing sulfinic groups can exhibit various biological activities, including:

  • Antimicrobial Properties : Sodium 3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate has shown potential antimicrobial effects, likely due to its ability to interact with bacterial proteins and disrupt their functions.
  • Anti-inflammatory Activity : The compound may modulate inflammatory responses by interacting with key proteins involved in inflammation pathways, such as cytokines and adhesion molecules.

Interaction Studies

Studies have focused on the binding affinity and reactivity of sodium 3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate towards various biological targets. Techniques such as mass spectrometry and NMR spectroscopy have been employed to elucidate these interactions, revealing that the compound can modify proteins through covalent bonding with nucleophilic amino acids like cysteine and lysine .

Applications in Drug Development

Given its unique structural features, sodium 3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate has several potential applications in drug development:

  • Prodrug Formulation : It may serve as a prodrug for delivering active sulfinic acid derivatives, enhancing therapeutic bioavailability while minimizing side effects associated with direct administration of active compounds .
  • Biological Probes : Its ability to modify proteins makes it a useful tool for probing biological processes related to sulfinate modifications.

Comparative Analysis

To better understand the uniqueness of sodium 3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate, a comparison with similar compounds is provided below:

Compound NameStructure CharacteristicsUnique Features
Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinateContains a dimethyl group instead of simple propylDifferent branching affects reactivity
Sodium sulfonate derivativesGeneral class of compounds containing sulfonate groupsVaries widely in structure; less sterically hindered
Sulfonamide derivativesContains sulfonamide functional groupOften used as antibiotics; different reactivity

Case Studies

Recent studies have highlighted the biological activity of sodium 3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against various strains of bacteria, suggesting its potential use in developing new antibacterial agents.
  • Protein Modification : Research indicated that sodium 3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate could effectively modify the structure and function of specific proteins involved in inflammatory responses, showcasing its utility in anti-inflammatory therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.